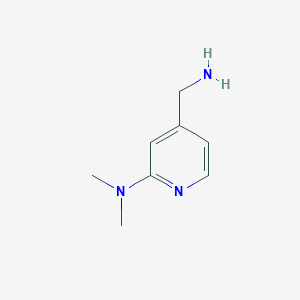
4-(aminomethyl)-N,N-dimethylpyridin-2-amine
Overview
Description
Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derived from ammonia (NH3) by replacement of one or more hydrogen atoms by organic groups . The compound you mentioned seems to be a type of amine, specifically a substituted pyridine. Pyridines are aromatic compounds, similar to benzene, but contain a nitrogen atom in the ring .
Synthesis Analysis
The synthesis of amines and pyridines is a well-studied area of organic chemistry. There are numerous methods available, many of which involve the reaction of a suitable precursor compound with a nitrogen source . The exact method would depend on the specific structures of the starting materials and the desired product.Molecular Structure Analysis
The molecular structure of a compound like “4-(aminomethyl)-N,N-dimethylpyridin-2-amine” would likely consist of a pyridine ring, which is a six-membered ring with alternating single and double bonds and one nitrogen atom, with an aminomethyl (NH2-CH2-) group and two dimethylamine (N(CH3)2) groups attached .Chemical Reactions Analysis
Amines are known to undergo a wide variety of chemical reactions, including alkylation, acylation, and sulfonation, among others . Pyridines can also participate in electrophilic and nucleophilic substitution reactions, as well as metal-catalyzed cross coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Amines, for example, are known to be basic, and can participate in hydrogen bonding due to the presence of a nitrogen atom . Pyridines are somewhat less basic due to the nitrogen atom being part of an aromatic ring .Scientific Research Applications
Metalation and Carbon-Carbon Coupling
4-(aminomethyl)-N,N-dimethylpyridin-2-amine is utilized in complex chemical reactions. For instance, its derivative, (tert-butyldimethylsilyl)(2-pyridylmethyl)amine, undergoes metalation with dimethylzinc, leading to the formation of colorless dimeric compounds and facilitating carbon-carbon coupling reactions (Westerhausen et al., 2001).
Synthesis of Pyrimidinylpyrrolidines
This compound is involved in the synthesis of highly functionalized pyrimidinylpyrrolidines. Reactions of aminomethyl heterocycles with 4,6-dimethyl-2-formylpyrimidine yield diastereomers with significant potential in various chemical applications (Elboray et al., 2011).
Catalyzing Cyanoethoxycarbonylation
N,N-Dimethylpyridin-4-amine, a related compound, serves as a catalyst for the cyanoethoxycarbonylation of aldehydes. This process is important for the synthesis of ethylcyanocarbonates, highlighting its significance in developing environmentally friendly protocols (Khan et al., 2010).
Fluorescence Enhancement Studies
Studies on derivatives of 4-aminostilbene, which include substitutions with N,N-dimethylpyridin, reveal insights into fluorescence enhancement and photochemical behavior, offering potential applications in optical and electronic materials (Yang et al., 2002).
Polymer Synthesis
In the field of polymer science, aromatic amine ligands like 4-aminopyridine, closely related to 4-(aminomethyl)-N,N-dimethylpyridin-2-amine, are used in catalyst systems for polymerizing 2,6-dimethylphenol. Such catalysts play a critical role in synthesizing poly(2,6-dimethyl-1,4-phenylene ether), demonstrating the compound's relevance in advanced polymer chemistry (Kim et al., 2018).
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, many biologically active amines function by interacting with amine receptors in the body . Without more specific information about the intended use of “4-(aminomethyl)-N,N-dimethylpyridin-2-amine”, it’s difficult to predict its mechanism of action.
Safety and Hazards
Future Directions
The future directions for research on a compound like “4-(aminomethyl)-N,N-dimethylpyridin-2-amine” would likely depend on its potential applications. For example, if it has biological activity, it could be studied as a potential therapeutic agent . Alternatively, if it has unique physical or chemical properties, it could be studied for potential uses in materials science or other areas of chemistry .
properties
IUPAC Name |
4-(aminomethyl)-N,N-dimethylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11(2)8-5-7(6-9)3-4-10-8/h3-5H,6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBLFJODKIHJMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminomethyl)-N,N-dimethylpyridin-2-amine | |
CAS RN |
354824-18-3 | |
| Record name | 4-(aminomethyl)-N,N-dimethylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B3036469.png)
![3-[(4-Chlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole](/img/structure/B3036470.png)
![3-[(4-Bromophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methylsulfanylmethyl]-4-phenyl-1,2,4-triazole](/img/structure/B3036471.png)
![N-(2,3-dichlorophenyl)-3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B3036475.png)
![3-[(2,6-dichlorophenyl)methoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B3036477.png)
![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B3036478.png)
![5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3036479.png)
![3-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B3036480.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]-5-methyl-1,2,4-triazolidin-3-one](/img/structure/B3036482.png)

![5-[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(hydroxyimino)ethyl]-N,N-diethyl-2-thiophenesulfonamide](/img/structure/B3036485.png)
